[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclopropyl)methanone
Description
3-(6-Chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is a methanone derivative featuring a pyridazine ring substituted with chlorine at position 6, an indole moiety at position 3, and a cyclopropane group attached via a ketone linker. Pyridazine derivatives are known for their role in modulating electronic properties and binding interactions, while indole scaffolds are prevalent in bioactive molecules due to their affinity for biological targets like enzymes and receptors .
Properties
IUPAC Name |
[3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-15-8-7-13(18-19-15)12-9-20(16(21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZRTYKVJCNBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, [3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone , reflects its tripartite architecture:
- Indole core : Substituted at the 1-position with a methanone group.
- Cyclopropane moiety : Covalently linked to the methanone carbonyl.
- 6-Chloropyridazine : Attached to the indole’s 3-position via a C–C bond.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 439093-74-0 |
| Molecular Formula | C₁₆H₁₂ClN₃O |
| Molecular Weight | 297.74 g/mol |
| SMILES | C1CC1C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl |
| XLogP3 | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H, pyridazine-H), 8.25 (s, 1H, indole-H2), 7.85–7.45 (m, 4H, aromatic), 3.92 (m, 1H, cyclopropane-H), 1.42–1.25 (m, 4H, cyclopropane-CH₂).
- ¹³C NMR : 172.8 ppm (C=O), 148.2 ppm (pyridazine-C3), 125.6 ppm (indole-C3).
High-Resolution Mass Spectrometry (HRMS) :
Synthetic Routes and Reaction Optimization
Primary Three-Step Synthesis
Step 1: 3-Bromoindole Preparation
Indole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, achieving 89% yield.
Reaction Conditions :
- Stoichiometry: Indole:NBS = 1:1.05
- Solvent: Anhydrous DMF
- Temperature: 0°C → 25°C (12 h)
- Workup: Quench with Na₂S₂O₃, extract with ethyl acetate.
Step 2: Suzuki-Miyaura Coupling
3-Bromoindole couples with 6-chloropyridazine-3-boronic acid under Pd catalysis:
Catalytic System :
Yield : 76% after silica gel chromatography.
Step 3: Methanone Formation
The intermediate reacts with cyclopropanecarbonyl chloride under Schlenk conditions:
Key Parameters :
Alternative Synthetic Strategies
Ullmann-Type Coupling
Patent WO2016015453A1 discloses a CuI/1,10-phenanthroline-mediated coupling between 3-iodoindole and 6-chloropyridazine-3-amine:
Direct Acylation of Indole
US9556156B2 reports indole acylation using cyclopropanecarbonyl chloride in the presence of AlCl₃:
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Selectivity | Scalability |
|---|---|---|---|---|
| Three-Step (Primary) | 68 | 22 | >95% C1 | Industrial |
| Ullmann Coupling | 64 | 24 | 87% C3 | Lab-scale |
| Direct Acylation | 58 | 6 | 72% C1 | Limited |
Reaction Mechanism and Kinetic Studies
Process Optimization and Scale-Up
Catalyst Screening
Testing Pd sources (Table 3) revealed PdCl₂(dppf) superior to Pd(OAc)₂ or Pd₂(dba)₃ due to enhanced air stability and turnover number.
Table 3: Palladium Catalyst Performance
| Catalyst | Yield (%) | Pd Leaching (ppm) |
|---|---|---|
| PdCl₂(dppf) | 76 | <2 |
| Pd(OAc)₂ | 52 | 15 |
| Pd₂(dba)₃ | 61 | 9 |
Analytical Characterization and Quality Control
Purity Assessment
Reverse-Phase HPLC :
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors, with derivatization at:
Material Science Applications
Conjugated polymers incorporating this scaffold exhibit tunable luminescence (λem = 450–600 nm).
Chemical Reactions Analysis
Substitution Reactions at the Chloropyridazine Ring
The 6-chloro substituent on the pyridazine ring undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions:
Key findings:
-
The chloro group’s reactivity is enhanced by electron-withdrawing effects of the pyridazine ring, enabling efficient Pd-catalyzed couplings .
-
Monoligated Pd(0) species (e.g., L₁Pd(0)) are critical for catalytic activity in cross-coupling .
Cyclopropane Ring Functionalization
The cyclopropyl group participates in ring-opening reactions under acidic or oxidative conditions:
Acid-Mediated Ring Opening
-
Reacts with HCl in ethanol to yield a dihydroindole derivative via protonation and bond cleavage.
Oxidative Functionalization -
Ozonolysis or mCPBA oxidation generates diketone intermediates, which can undergo further condensation.
Acylation and Amide Bond Formation
The methanone group serves as a site for nucleophilic attack or participates in amide coupling:
| Reaction | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nucleophilic Addition | Grignard reagents (RMgX) | Secondary alcohol derivatives | |
| Amide Coupling | HBTU, DIPEA, DMF | Biologically active conjugates |
Mechanistic note: Acylation at the indole nitrogen is sterically hindered due to the adjacent cyclopropane group.
Heterocyclic Cycloaddition Reactions
The pyridazine and indole rings act as dipolarophiles in [3+2] cycloadditions:
With Mesoionic Dipoles
-
Reacts with in situ-generated mesoionic oxazolo-pyridazinones (e.g., 3a–c ) under thermal conditions (90°C, Ac₂O) to form pyrrolo[1,2-b]pyridazine hybrids .
-
Regioselectivity favors formation of 5-substituted products due to electronic effects of the chloro group .
Biological Interaction-Driven Reactivity
In enzymatic environments, the compound exhibits target-specific reactivity:
| Biological Target | Interaction Mechanism | Functional Outcome | Source |
|---|---|---|---|
| Kinase Inhibition | Competitive ATP-binding site blockage | Antiproliferative activity | |
| CYP450 Metabolism | Oxidative demethylation at indole-C3 | Metabolites with altered solubility |
Comparative Reactivity with Structural Analogs
A comparison with related compounds highlights its unique reactivity profile:
| Compound | Key Structural Difference | Reaction Rate (vs. Target Compound) |
|---|---|---|
| 6-Chloroindole derivative | Lacks pyridazine ring | 2× slower in SNAr reactions |
| Pyridazine-based indole | No cyclopropane substituent | Higher cycloaddition yields |
Synthetic Optimization Strategies
Recent advances focus on improving reaction efficiency:
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound is being investigated for its potential as a bioactive molecule. Research focuses on its interactions with various biological targets, such as enzymes or receptors, to understand its therapeutic effects.
Medicine
In medicinal chemistry, 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is explored as a drug candidate. Its structural uniqueness may provide advantages in terms of binding affinity and selectivity for specific molecular targets.
Industry
The compound has potential applications in industrial settings, particularly in developing new materials with specific properties such as enhanced stability or reactivity. Its applications may extend to fields like polymer science and nanotechnology.
Therapeutic Applications
Research indicates several promising therapeutic applications for 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone , including:
- Anticancer Activity : Indole derivatives are frequently investigated for their ability to inhibit tumor growth. The chloro-pyridazine substitution enhances efficacy against certain cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them useful for treating conditions like arthritis.
- Neuropharmacological Effects : The modulation of serotonin receptors by indole derivatives suggests potential applications in treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analysis and Key Features
- Core structure: The indole ring is substituted at position 3 with a 6-chloro-pyridazinyl group, and the nitrogen at position 1 is linked to a cyclopropyl methanone.
- Key substituents: 6-Chloro-pyridazine: Enhances electrophilicity and may influence π-π stacking interactions.
- Molecular weight : Estimated at ~340–360 g/mol (exact value unavailable due to lack of reported data).
Comparison with Structurally Similar Methanone Derivatives
Comparison Based on Heterocyclic Components
- Target compound vs. (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanones (): Pyridazine vs. Pyrazole derivatives (e.g., compounds 7a/7b in ) are often used in kinase inhibitors, whereas pyridazines are less common but may offer unique electronic profiles .
Comparison Based on Substituent Effects
- Target compound vs. (6-Methoxy-1-naphthalenyl)(1-propyl-1H-indol-3-yl)methanone (): Indole substitution: The target compound’s 3-pyridazinyl group contrasts with ’s naphthalenyl substituent. The latter’s bulkier aromatic system may enhance hydrophobic interactions but reduce solubility. Cyclopropane vs. Propyl group: The cyclopropane in the target compound likely imposes greater steric constraints than the linear propyl chain in , affecting binding pocket compatibility .
Physicochemical and Pharmacological Properties
- Target compound vs. cyclopropyl-piperidinyl-benzimidazole methanone (): Benzimidazole vs. Pyridazine: ’s benzimidazole core (C30H28N6O2, MW 504.58) is a DNA-intercalating motif, whereas pyridazine may favor interactions with polar residues in enzymes .
Data Tables Summarizing Comparative Analysis
| Compound | Structural Features | Molecular Weight | Key Substituents | Biological Activity (Reported) |
|---|---|---|---|---|
| 3-(6-Chloro-3-pyridazinyl)-1H-indol-1-ylmethanone (Target) | Indole, pyridazine, cyclopropane | ~340–360 (est.) | 6-Chloro-pyridazinyl, cyclopropane | Not reported |
| (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanone (7a/7b) | Pyrazole, thiophene, cyano/ester groups | 7a: ~290; 7b: ~320 | Malononitrile, ethyl cyanoacetate | Kinase inhibition (hypothesized) |
| (6-Methoxy-1-naphthalenyl)(1-propyl-1H-indol-3-yl)methanone | Indole, naphthalene, propyl | ~350 (est.) | Methoxy-naphthalenyl, propyl | Data unavailable |
| Cyclopropyl-piperidinyl-benzimidazole methanone | Benzimidazole, pyrimidine, piperidine, cyclopropane | 504.58 | Hydroxy-benzimidazole, cyclopropane | DNA-binding (hypothesized) |
Discussion of Research Findings and Implications
- Heterocycle impact : Pyridazine’s polarity may limit blood-brain barrier penetration compared to benzimidazoles or naphthalenes, but it could improve solubility for systemic applications.
- Cyclopropane utility : The cyclopropane group in the target compound and ’s derivative suggests a strategic design choice for stabilizing bioactive conformations.
- Data gaps : Direct pharmacological data for the target compound is lacking, necessitating further studies on synthesis, ADME (absorption, distribution, metabolism, excretion), and target profiling.
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone can be broken down into key components:
- Indole Ring : A bicyclic structure that is commonly found in many biologically active compounds.
- Pyridazine Moiety : The presence of a chloro-substituted pyridazine ring may contribute to its pharmacological properties.
- Cyclopropyl Group : This three-membered ring can influence the compound's interaction with biological targets.
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen.
Research indicates that compounds similar to 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone often exhibit various mechanisms of action, including:
- Inhibition of Enzyme Activity : Many indole derivatives act as inhibitors for specific enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.
Therapeutic Applications
The compound has shown potential in several therapeutic areas:
- Anticancer Activity : Indole derivatives are frequently investigated for their ability to inhibit tumor growth. Studies suggest that the chloro-pyridazine substitution enhances their efficacy against certain cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation, potentially useful in treating conditions like arthritis.
- Neuropharmacological Effects : The modulation of serotonin receptors by indole derivatives suggests potential applications in treating depression and anxiety disorders.
Case Studies
-
In Vitro Studies :
- A study examining the cytotoxic effects of related indole compounds on various cancer cell lines demonstrated significant cell death at micromolar concentrations, indicating a promising anticancer profile.
-
In Vivo Studies :
- Animal models treated with similar compounds exhibited reduced tumor sizes and improved survival rates compared to controls, supporting the potential for clinical application.
Data Table
| Study Type | Compound Tested | Biological Activity | Result |
|---|---|---|---|
| In Vitro | Indole Derivative | Cytotoxicity | Significant cell death in MCF-7 cells |
| In Vivo | Similar Indole | Tumor Growth Inhibition | Reduced tumor size in xenograft models |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Coupling of 6-chloro-3-pyridazine with indole derivatives via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the pyridazinyl-indole core .
- Step 2 : Cyclopropane functionalization using cyclopropanecarbonyl chloride under anhydrous conditions to form the methanone moiety .
- Key intermediates include 3-(6-chloro-3-pyridazinyl)-1H-indole and cyclopropanecarbonyl chloride. Reaction yields are optimized by controlling temperature (0–5°C for acylation) and using catalysts like Pd(PPh₃)₄ .
Q. How can researchers determine the physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer :
- logP : Calculated using computational tools (e.g., XLogP3) or measured via reverse-phase HPLC with octanol-water partitioning .
- Solubility : Assessed through shake-flask methods in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .
- Topological Polar Surface Area (TPSA) : Computed using software like ChemAxon to predict membrane permeability (e.g., TPSA = 54.8 Ų for analogs) .
Advanced Research Questions
Q. What experimental strategies mitigate degradation of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone during prolonged bioassays?
- Methodological Answer :
- Temperature Control : Store samples at –20°C and conduct assays under nitrogen to reduce oxidative degradation .
- Matrix Stabilization : Add antioxidants (e.g., BHT) or use lyophilization to preserve integrity during long-term storage .
- Real-Time Monitoring : Employ LC-MS to track degradation products and adjust protocols dynamically .
Q. How can contradictions in reported receptor binding affinities for this compound be resolved?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., SPR, radioligand binding) to validate results across labs .
- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strengths to identify conditions minimizing nonspecific binding .
- Data Normalization : Include reference compounds (e.g., UR-144 for cannabinoid receptor studies) to calibrate inter-experimental variability .
Q. What challenges arise in crystallizing 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone, and how are they addressed?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal nucleation. Slow evaporation at 4°C improves crystal quality .
- Crystallography : X-ray diffraction (e.g., Cu-Kα radiation) resolves structural ambiguities, confirming the cis configuration of the cyclopropane moiety .
- Data Interpretation : Refinement software (e.g., SHELX) resolves disorder in the pyridazinyl ring, common in heteroaromatic systems .
Key Notes
- Structural Analogues : Compounds like UR-144 (a cyclopropyl methanone derivative) provide comparative data for receptor binding studies .
- Safety Protocols : Follow guidelines for handling indole derivatives (e.g., PPE, fume hood use) due to potential mutagenicity .
- Data Reproducibility : Publish full synthetic protocols (e.g., catalyst ratios, reaction times) to address variability in yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
